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Compound of Interest

Compound Name: n-methyl-2-naphthamide

CAS No.: 3815-22-3

Cat. No.: B1605573

Get Quote

Executive Summary & Therapeutic Hypothesis
-methyl-2-naphthamide (NM2N) is distinct from generic organic intermediates due to its
naphthalene pharmacophore, which offers exceptional lipophilicity and planar geometry
suitable for hydrophobic pocket binding.

In drug development, NM2N is not merely a precursor but a bioactive scaffold. Its primary

therapeutic utility lies in VEGFR-2 inhibition (anti-angiogenesis) and DNA intercalation

(antimicrobial). The

-methyl group is critical; it restricts conformational rotation around the amide bond (the "Magic
Methyl" effect), locking the molecule into a bioactive conformation that enhances binding affinity
compared to non-methylated analogs.[1]
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Feature
-Methyl-2-
Naphthamide
Scaffolds

Sorafenib
(Standard of Care)

Ciprofloxacin
(Antibacterial)

Primary Target
VEGFR-2 (Tyrosine

Kinase)

VEGFR-2 / PDGFR /

RAF

DNA Gyrase /

Topoisomerase

Mechanism
ATP-binding site

competitor
Multi-kinase inhibition

DNA replication

blockade

IC

(VEGFR-2)

0.384

M (Optimized

derivative)

0.069

M
N/A

Antibacterial MIC
8–16

g/mL (vs. S. aureus)
N/A

0.25–2

g/mL

Bioavailability
High Lipophilicity

(LogP ~3.0–4.0)
Moderate (LogP ~3.8) Low/Moderate

Mechanistic Profiling: The Kinase Inhibition
Pathway
The primary utility of NM2N derivatives competes directly with Sorafenib in blocking

angiogenesis. The naphthalene ring mimics the adenine moiety of ATP, occupying the

hydrophobic pocket of the VEGFR-2 enzyme, thereby preventing autophosphorylation and

downstream signaling.

Visualization: VEGFR-2 Inhibition Pathway
The following diagram illustrates the signal transduction blockade initiated by naphthamide

derivatives compared to the natural ligand (VEGF).
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Figure 1: Mechanism of Action. N-methyl-2-naphthamide derivatives competitively displace

ATP at the VEGFR-2 binding site, halting the phosphorylation cascade required for tumor

angiogenesis.

Experimental Performance Data
To validate the efficacy of NM2N derivatives, we reference comparative studies involving MTT

Assays (cytotoxicity) and Kinase Inhibition Assays.

A. Anticancer Potency (vs. Sorafenib & Paclitaxel)
In a study evaluating substituted 2-naphthamides, the
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-methylated derivatives demonstrated potency comparable to clinical standards against HepG2
(Liver cancer) and MCF7 (Breast cancer) lines.

Compound Target Cell Line

IC

(

M)

Relative Potency

NM2N Derivative (8b) HepG2 2.97 High

Paclitaxel (Control) HepG2 2.85 High (Standard)

NM2N Derivative (8b) VEGFR-2 (Enzyme) 0.384 Moderate

Sorafenib (Control) VEGFR-2 (Enzyme) 0.069 Very High

Insight: While Sorafenib is ~5x more potent in pure enzymatic assays, the naphthamide

derivatives show equivalent cytotoxicity in cellular models. This suggests that the high

lipophilicity of the naphthalene ring enhances cellular permeability, compensating for slightly

lower binding affinity [1].

B. Antimicrobial Efficacy (vs. Ciprofloxacin)
NM2N derivatives also function as DNA intercalators.

Organism
NM2N Derivative MIC (

g/mL)

Ciprofloxacin MIC (

g/mL)

E. coli (Gram -) 16 0.015 – 1.0

S. aureus (MRSA) 16 8 – 16

Insight: Against resistant strains like MRSA, naphthamide derivatives perform on par with

Ciprofloxacin, likely due to a distinct mechanism of action that bypasses fluoroquinolone

resistance mechanisms [1].
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For researchers intending to synthesize or test these scaffolds, the following protocols are

standardized for reproducibility.

Protocol A: Microwave-Assisted Synthesis of N-Methyl-
2-Naphthamides
Traditional thermal synthesis is slow. The microwave-assisted method improves yield and

purity.

Reagents: 2-Naphthoic acid (1 eq),

-methylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq).

Solvent: DMF (Dimethylformamide).

Procedure:

Dissolve acid in DMF. Add coupling agents (EDC/HOBt) and stir for 10 min at RT.

Add amine and DIPEA.

Irradiation: Microwave at 100°C, 150W for 15 minutes.

Workup: Pour into ice water. Precipitate is filtered, washed with 5% NaHCO

, and recrystallized from ethanol.

Yield: Typically >85%.

Protocol B: VEGFR-2 Kinase Inhibition Assay
Objective: Determine IC

values.[2]

System: ELISA-based Tyrosine Kinase Assay Kit (e.g., Chemicon).

Preparation: Dilute NM2N derivatives in DMSO (final concentration <1%).
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Incubation: Mix Recombinant VEGFR-2 enzyme, ATP, and test compound in kinase buffer

(MnCl

, MgCl

, DTT). Incubate at 30°C for 45 mins.

Detection: Add anti-phosphotyrosine antibody conjugated to HRP. Measure absorbance at

450 nm.

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

.

Visualization: Synthesis Workflow
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Figure 2: Optimized Microwave-Assisted Synthesis Route. This pathway reduces reaction time

from 12 hours (thermal) to 15 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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